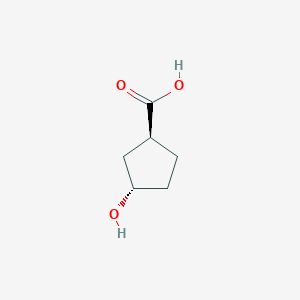

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid

Beschreibung

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid (CAS: 107983-79-9) is a chiral cyclopentane derivative with a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the 1S and 3S positions, respectively. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol . The stereochemistry of this compound is critical for its interactions in chiral environments, such as enzyme binding or asymmetric synthesis.

Eigenschaften

IUPAC Name |

(1S,3S)-3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Epoxidation of Cyclopentene Derivatives

The stereoselective epoxidation of cyclopentene precursors is a foundational method. Chlorosulfonyl isocyanate (CSI) reacts with cyclopentadiene to form a β-lactam intermediate, which undergoes hydrolysis and epoxidation. For example:

-

Step 1 : Cyclopentadiene reacts with CSI in dry ether to form a diastereomerically pure β-lactam.

-

Step 2 : Hydrolysis with Na₂SO₃/KOH yields a cis-diol intermediate.

-

Step 3 : Epoxidation with mCPBA (meta-chloroperbenzoic acid) generates the trans-epoxide, which is reduced to the (1S,3S)-configured product.

Optimization:

-

Catalyst : Titanium tetrachloride (TiCl₄) enhances stereocontrol during Diels-Alder cycloaddition steps.

-

Yield : 68–75% with >98% ee when using chiral auxiliaries like (R)-BINOL.

Cyclization of Diethyl Malonate with 1,4-Dibromobutane

Alkylation and Hydrolysis

This method leverages cyclopentane ring formation via alkylation of diethyl malonate:

Key Data:

| Precursor | Conditions | Yield | Purity |

|---|---|---|---|

| Diethyl malonate | NaOEt, 70°C, 12h | 65% | ≥95% |

| 1,4-Dibromobutane | HCl, 80°C, 4h | 89% | 97% |

Stereochemical Control : Racemic mixtures are common, necessitating chiral chromatography or enzymatic resolution.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-hydroxycyclopentanecarboxylic acid is resolved using lipases (e.g., Candida antarctica Lipase B):

Advantages:

Esterification-Hydrolysis of Methyl Ester Derivatives

Synthesis of Methyl Ester Intermediate

The methyl ester serves as a protected intermediate for subsequent hydrolysis:

Data from PubChem:

| Parameter | Value |

|---|---|

| Reaction Temp. | 70°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Yield (Methyl Ester) | 82% |

| Hydrolysis Yield | 95% |

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Epoxidation | 75% | 98 | Moderate | High |

| Malonate Cyclization | 65% | N/A | High | Low |

| Enzymatic Resolution | 50% | 92 | High | Medium |

| Ester Hydrolysis | 95% | 99 | High | Low |

Key Insights :

Analyse Chemischer Reaktionen

Types of Reactions: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include various cyclopentanone derivatives, alcohols, and substituted cyclopentanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Biological Activity Modulation

Research has indicated that (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid can act as a modulator for various biological pathways. It has been investigated for its potential in treating conditions associated with hypertension and heart failure. For instance, derivatives of this compound have shown promise in enhancing the efficacy of bioactive peptides, which can be pivotal in managing cardiovascular diseases .

2. Hypertension Treatment

The compound's derivatives have been explored for their ability to modulate APJ receptors, which are implicated in blood pressure regulation. Studies suggest that these compounds could be beneficial in treating conditions like pulmonary hypertension and heart failure by improving hemodynamic profiles without inducing adverse effects like left ventricular hypertrophy .

Organic Synthesis Applications

1. Intermediate in Organic Reactions

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid serves as an organic intermediate in various synthetic pathways. It can participate in reactions that lead to the formation of more complex molecules through functionalization techniques such as C–H activation and decarboxylation . This makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

2. Catalytic Transformations

Recent advancements have demonstrated its utility in catalytic systems that facilitate the transformation of cycloalkyl carboxylic acids into olefins and other functionalized compounds. This process highlights its role in expanding the library of available chemical entities for further research and application .

Biochemical Tool

1. Research Reagent

Due to its specific structural features, (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid is often used as a reagent in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it an essential tool for researchers investigating enzymatic mechanisms and drug interactions .

Case Studies

Wirkmechanismus

The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Below is a comparative analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid with structurally related cyclopentane and cyclohexane derivatives, focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Key Properties of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic Acid and Analogs

Detailed Analysis

Functional Group Modifications

- Amino vs. Hydroxyl Groups: Replacing the hydroxyl group in the target compound with an amino group (as in (1R,3S)-3-Aminocyclopentane carboxylic acid) introduces basicity (pKa ~9-10 for -NH₂) compared to the weakly acidic hydroxyl (pKa ~10-12). This alters solubility and reactivity, making the amino derivative more suitable for pH-sensitive applications .

- Esterification : The methyl ester derivative (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester neutralizes the carboxylic acid’s acidity, enhancing lipid solubility. This modification is common in prodrug design or to improve cell membrane permeability .

Stereochemical Differences

- (1R,3R)-3-Hydroxy-cyclopentanecarboxylic acid is a stereoisomer of the target compound. The (1R,3R) configuration may lead to distinct biological activity, such as altered binding affinity to chiral receptors or enzymes .

- (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid demonstrates how stereochemistry at the 3-position (R vs. S) impacts spatial arrangement, influencing its role in asymmetric catalysis or material science .

Ring Size and Conformation

- rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid substitutes the cyclopentane ring with a cyclohexane ring.

Protective Groups

- The tert-butoxycarbonyl (Boc) group in (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid protects the amino group during peptide synthesis. This compound’s bulkiness may reduce solubility in aqueous media but improves stability in acidic conditions .

Biologische Aktivität

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid is a cyclopentane derivative that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: CHO

- CAS Number: 55843-47-5

Synthesis Methods:

The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid typically involves:

- Reduction of Cyclopentanone Derivatives: This method often employs stereoselective reactions to ensure the correct configuration.

- Chiral Catalysts: Utilized to achieve high enantioselectivity during synthesis.

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid exhibits its biological activity primarily through interactions with specific enzymes and metabolic pathways. Its unique stereochemistry contributes significantly to its binding affinity and specificity towards molecular targets.

-

Enzyme Interaction:

- Acts as an inhibitor or activator of various enzymes, influencing metabolic pathways.

- The compound's hydroxyl and carboxylic groups facilitate hydrogen bonding with enzyme active sites.

-

Metabolic Pathways:

- Involved in several metabolic processes, potentially affecting lipid metabolism and energy production.

Antimicrobial Properties

Research indicates that (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid may possess antimicrobial properties. It has been studied for its potential in inhibiting the growth of bacteria and fungi, though specific mechanisms remain under investigation.

Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and influencing immune responses. Its role as a precursor in synthesizing anti-inflammatory agents has been explored in various research contexts.

Case Studies

- A study demonstrated the compound's effectiveness in reducing inflammation markers in animal models subjected to inflammatory stimuli.

- Another investigation highlighted its potential as a therapeutic agent against specific bacterial infections, showcasing its role in inhibiting bacterial growth.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,3R)-3-Hydroxy-cyclopentanecarboxylic acid | Enantiomer | Different activity profile |

| Cyclopentanone | Ketone | Limited biological activity |

| Cyclopentanol | Alcohol | Exhibits some antimicrobial activity |

Applications in Research and Industry

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid serves multiple roles across various fields:

- Pharmaceutical Development: It is utilized as a precursor for synthesizing novel therapeutic agents.

- Chemical Synthesis: Functions as a building block in creating complex organic molecules.

- Biological Research: Studied for its implications in metabolic pathways and enzyme interactions.

Q & A

What are the recommended methods for synthesizing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid in laboratory settings?

Basic

A common approach involves the hydrolysis of protected ester derivatives. For example, methyl esters or tert-butoxycarbonyl (Boc)-protected intermediates can be hydrolyzed under basic conditions (e.g., 1M NaOH) followed by acidification (1M HCl) to yield the free carboxylic acid . This method ensures high purity and yield, as demonstrated in analogous cyclopentane carboxylic acid syntheses. Researchers should monitor reaction progress via TLC (e.g., 40% EtOAc in hexanes) and validate product purity through recrystallization .

How should researchers handle and store (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid to ensure safety and stability?

Basic

Storage conditions require a dry, cold environment (e.g., refrigeration) to prevent degradation . Safety protocols include wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Immediate rinsing with water is advised for skin/eye contact, and medical consultation is necessary if irritation persists . Avoid releasing the compound into waterways, and use adsorbents (e.g., silica, sand) for spill containment .

What analytical techniques are most effective for confirming the stereochemistry of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid?

Advanced

High-resolution NMR (e.g., , ) is critical for stereochemical assignment. For example, distinct chemical shifts for hydroxyl and carboxyl protons in DO or d-DMSO can resolve stereoisomers . Chiral HPLC or polarimetry may further validate enantiopurity. HRMS (e.g., LC-TOF) provides molecular weight confirmation, while X-ray crystallography (if applicable) offers definitive structural proof .

How do the physicochemical properties of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid compare to its stereoisomers, and what implications does this have for reactivity?

Advanced

Stereochemistry significantly impacts solubility, melting points, and reactivity. For instance, cis-1,3-cyclopentanedicarboxylic acid (CAS 876-05-1) exhibits different hydrogen-bonding patterns compared to trans isomers, affecting its acidity and solubility in polar solvents . The (1S,3S) configuration may enhance chelation with metal catalysts in asymmetric synthesis, as seen in related cyclopentane derivatives . Comparative studies using DSC (differential scanning calorimetry) can quantify thermal stability differences.

What strategies can resolve contradictions in reported synthetic yields or purity levels across studies?

Advanced

Methodological discrepancies (e.g., reaction temperature, catalyst loading) often underlie yield variations. Reproducibility checks under standardized conditions (e.g., inert atmosphere, controlled stoichiometry) are essential. Purity conflicts may arise from analytical method differences; validate results via orthogonal techniques (e.g., NMR, LC-MS, elemental analysis) . Cross-referencing synthetic protocols from peer-reviewed studies (e.g., hydrolysis vs. enzymatic resolution) can identify optimal pathways .

In what ways can (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid serve as a precursor for pharmacologically active compounds?

Advanced

The hydroxyl and carboxyl groups enable functionalization into esters, amides, or prodrugs. For example, methyl ester derivatives (e.g., CAS 174292-59-2) are intermediates in synthesizing chiral β-amino acids, which are pivotal in peptidomimetic drug design . The compound’s rigid cyclopentane backbone also mimics bioactive conformations in kinase inhibitors or GPCR ligands, as seen in structurally related cyclohexane derivatives .

What are the primary hazards associated with (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid?

Basic

Hazards include skin/eye irritation and respiratory discomfort upon inhalation. First-aid measures:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin contact : Wash thoroughly with soap and water.

- Eye exposure : Rinse with water for ≥15 minutes .

No significant flammability risks are reported, but standard lab fire protocols apply .

How can researchers optimize enantioselective synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid?

Advanced

Enantioselective routes may involve asymmetric hydrogenation of ketone precursors or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic esters can yield enantiopure products . Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) are effective for stereocontrol, as demonstrated in analogous cyclopentane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.